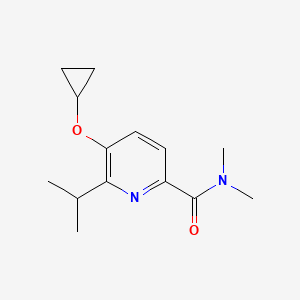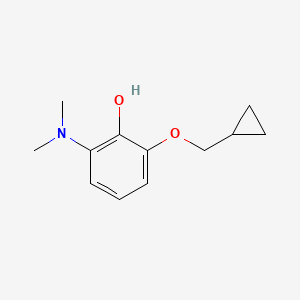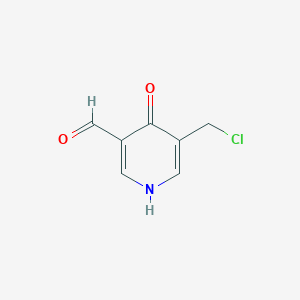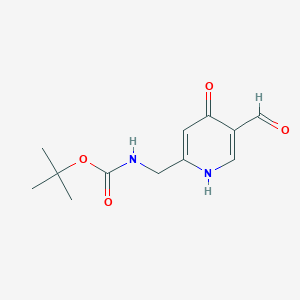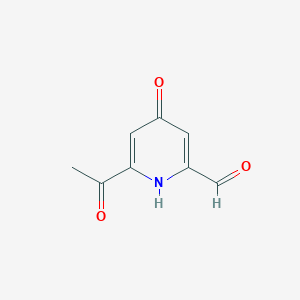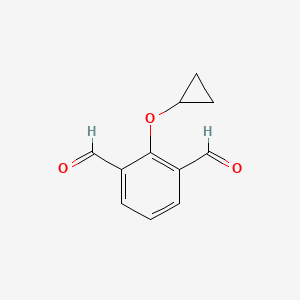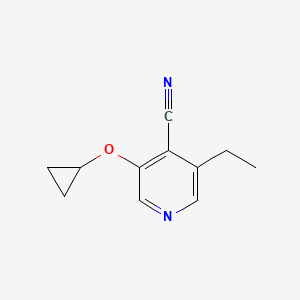
2-Cyclopropoxy-6-fluoro-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-6-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C11H14FNO. It is a derivative of aniline, featuring a cyclopropoxy group and a fluorine atom attached to the benzene ring, along with a dimethylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-6-fluoro-N,N-dimethylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 2-cyclopropoxy-6-fluoroaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the dimethylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-6-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the cyclopropoxy group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
2-Cyclopropoxy-6-fluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Cyclopropoxy-6-fluoro-N,N-dimethylaniline can be compared with other similar compounds such as:
N,N-Dimethylaniline: Lacks the cyclopropoxy and fluorine substituents, making it less reactive in certain chemical reactions.
2-Fluoro-N,N-dimethylaniline: Lacks the cyclopropoxy group, affecting its chemical and biological properties.
2-Cyclopropoxy-N,N-dimethylaniline:
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14FNO/c1-13(2)11-9(12)4-3-5-10(11)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
QOIUFQIPYGCGGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=C1F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


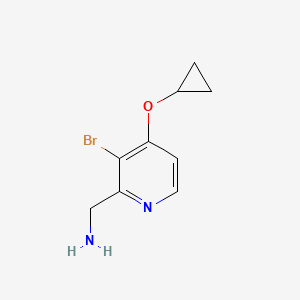
![[3-(Methoxycarbonyl)-5-methylphenyl]acetic acid](/img/structure/B14843056.png)
![Methyl 4-acetyl-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylate](/img/structure/B14843063.png)
